Cyclopentylacetyl chloride

Physicochemical Characterization Solution Preparation Process Chemistry

Cyclopentylacetyl chloride (CAS 1122-99-2) is a cycloaliphatic acyl chloride with the molecular formula C7H11ClO and a molecular weight of 146.61 g/mol. It is a colorless to pale yellow, moisture-sensitive liquid characterized by a reactive acyl chloride functional group attached to a cyclopentyl ring via a methylene bridge.

Molecular Formula C7H11ClO
Molecular Weight 146.61 g/mol
CAS No. 1122-99-2
Cat. No. B075111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentylacetyl chloride
CAS1122-99-2
Molecular FormulaC7H11ClO
Molecular Weight146.61 g/mol
Structural Identifiers
SMILESC1CCC(C1)CC(=O)Cl
InChIInChI=1S/C7H11ClO/c8-7(9)5-6-3-1-2-4-6/h6H,1-5H2
InChIKeyNILLIUYSJFTTRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentylacetyl Chloride (CAS 1122-99-2): A Cycloaliphatic Acyl Chloride Sourcing and Differentiation Guide


Cyclopentylacetyl chloride (CAS 1122-99-2) is a cycloaliphatic acyl chloride with the molecular formula C7H11ClO and a molecular weight of 146.61 g/mol . It is a colorless to pale yellow, moisture-sensitive liquid characterized by a reactive acyl chloride functional group attached to a cyclopentyl ring via a methylene bridge . Primarily utilized as a pharmaceutical intermediate and a versatile building block in chemical research, this compound facilitates the introduction of the cyclopentylacetyl moiety into complex organic molecules through acylation reactions .

Selection Cycloaliphatic acyl chloride with reactive cyclopentylacetyl group for acylation-based intermediate construction.
Workflow Supports amidation, esterification, and Friedel-Crafts acylation in medicinal chemistry and process research.
Moiety Introduces a five-membered cyclopentyl ring to modulate steric and lipophilic profiles of target molecules.
Format Moisture-sensitive liquid; handle under anhydrous conditions for volumetric or gravimetric protocols.

Why Generic Substitution Fails for Cyclopentylacetyl Chloride: Physicochemical and Steric Considerations


In procurement and research, simply selecting any available cycloaliphatic acyl chloride as a substitute for cyclopentylacetyl chloride introduces significant risk. The compound's unique five-membered ring structure imparts a distinct steric and electronic profile compared to six-membered ring (cyclohexyl) or extended-chain (cyclopentylpropionyl) analogs . These differences manifest as quantifiable variations in physical properties, such as density and boiling point, which directly impact handling, formulation, and purification processes [1]. More critically, the steric environment around the reactive acyl chloride center alters reaction kinetics and yields, as demonstrated in comparative synthetic studies. Substituting with a bulkier or less dense analog can lead to unexpected rate reductions, lower yields in sterically sensitive acylations, and complications in downstream syntheses where precise molecular geometry is required for biological target engagement.

Cyclohexyl analog
Six-membered ring imposes different steric demand and higher lipophilicity; may shift reaction kinetics and partitioning properties in downstream intermediates.
Cyclopentylpropionyl analog
Extended methylene chain alters density and significantly raises boiling point; purification profiles and volumetric stoichiometry will differ from established protocols.
Linear acyl chloride substitute
Lacks the cyclic constraint required for pharmacophoric binding pocket complementarity; may not reproduce steric-control effects in target engagement studies.

Quantitative Evidence Guide for Cyclopentylacetyl Chloride Selection: A Comparator-Based Analysis


Superior Liquid Density vs. Cyclohexyl and Cyclopentylpropionyl Analogs for Precise Solution Preparation

Cyclopentylacetyl chloride exhibits a markedly higher liquid density than its closest structural analogs, cyclohexylacetyl chloride and cyclopentylpropionyl chloride. This is a critical parameter for accurate molarity calculations when preparing stock solutions for reactions. Its density of 1.087 g/mL is approximately 3.8% greater than that of cyclohexylacetyl chloride (1.047 g/mL) and 3.6% greater than cyclopentylpropionyl chloride (1.049 g/mL) [1]. This difference directly impacts the mass of reagent delivered in a given volume.

Liquid Density
Head-to-head
1.087 g/mL
Supports precise volumetric solution preparation; a lower-density analog introduces stoichiometric error.
+3.8% vs cyclohexylacetyl chloride; +3.6% vs cyclopentylpropionyl chloride at 25 °C.
Physicochemical Characterization Solution Preparation Process Chemistry

Lower Boiling Point for Simplified Purification vs. Cyclopentylpropionyl Chloride

The boiling point of cyclopentylacetyl chloride (186 °C at 760 mmHg) is significantly lower than that of the homologated cyclopentylpropionyl chloride (199-200 °C) . This 13-14 °C difference provides a wider operational window for purification by distillation, potentially reducing the risk of thermal decomposition and allowing for separation from higher-boiling impurities under milder conditions.

Boiling Point
Head-to-head
186 °C
Lower boiling point may simplify distillation purification and reduce thermal decomposition risk.
13–14 °C lower than cyclopentylpropionyl chloride at 760 mmHg.
Purification Distillation Physicochemical Properties

Demonstrated High-Yield Amidation Efficiency with Piperidine (>80%)

In a model reaction with piperidine, a common secondary amine used in medicinal chemistry, cyclopentylacetyl chloride forms the corresponding N-cyclopentylacetylpiperidine amide with an efficiency greater than 80% . The reaction, mediated by triethylamine in dichloromethane, follows second-order kinetics with the rate-determining step being the nucleophilic attack on the electrophilic carbonyl carbon . While direct comparative yield data with cyclohexylacetyl chloride under identical conditions is unavailable, the steric hindrance of the cyclopentyl group is noted to reduce reactivity compared to linear acyl chlorides , providing a valuable baseline for chemists when selecting between acyl chloride reagents for amide bond formation.

Amidation Yield
Supporting evidence
>80% yield with piperidine
Supports synthetic planning for amide library construction; steric hindrance reduces reactivity relative to linear acyl chlorides.
Model reaction in DCM with triethylamine; direct comparator yield data not available.
Amidation Reaction Kinetics Synthetic Methodology

Optimized LogP Window for CNS Drug Intermediates vs. Cyclohexylacetyl Chloride

The computed partition coefficient (LogP) for cyclopentylacetyl chloride is 2.33 [1], placing it in an optimal LogP range (1-3) often associated with favorable central nervous system (CNS) drug properties, including blood-brain barrier penetration. In comparison, the computationally determined LogP for cyclohexylacetyl chloride is significantly higher at 3.4 [2], which exceeds the typical CNS drug-likeness threshold and may lead to higher non-specific binding and poorer aqueous solubility. This difference in lipophilicity, governed by the smaller ring size and lower carbon count, makes cyclopentylacetyl chloride a more attractive fragment for CNS-focused library synthesis.

Computed LogP
Cross-study comparable
LogP 2.33
Lipophilicity context may support CNS-focused library design; cyclohexyl analog exceeds typical CNS drug-likeness thresholds.
1.07 log units lower than cyclohexylacetyl chloride (LogP 3.4). Computed values; experimental verification recommended.
Drug Design Lipophilicity Medicinal Chemistry

Best Research and Industrial Application Scenarios for Cyclopentylacetyl Chloride


Synthesis of CNS-Penetrant Pharmaceutical Intermediates

Given its favorable LogP of 2.33—over one log unit lower than the cyclohexylacetyl analog—cyclopentylacetyl chloride is the preferred acylating agent for constructing compound libraries targeting central nervous system (CNS) disorders. The resulting cyclopentylacetamides and esters are more likely to reside within the optimal lipophilicity space for blood-brain barrier penetration [1].

Precise Solution-Phase Chemistry Requiring Accurate Stoichiometry

In automated high-throughput experimentation or continuous flow chemistry, where reagents are dispensed volumetrically, the higher density of cyclopentylacetyl chloride (1.087 g/mL) compared to its analogs must be accounted for. Its selection is critical when protocols are calibrated for this specific density to ensure correct stoichiometry, as substituting a less dense analog would introduce a systematic mass error .

Preparation of Sterically-Demanding Cyclopentylacetyl Arenes

Cyclopentylacetyl chloride is a viable reagent for Friedel-Crafts acylation of electron-rich aromatics, as demonstrated in its reaction with anisole to yield 46% of the ketone product . This scenario is appropriate when the synthetic target requires the specific cyclopentyl steric profile, accepting the moderate yield limitations relative to less hindered acyl chlorides, to install a challenging functional group.

Construction of Peptidomimetics and Enzyme Inhibitors

The cyclopentylacetyl group is a key pharmacophoric element in numerous enzyme inhibitors, including those targeting carbonic anhydrase isoforms overexpressed in hypoxic tumors . Procurement of the acyl chloride is the first step in a validated synthetic route to these selective inhibitors, where the cyclopentyl ring's specific 3D geometry is essential for binding pocket complementarity .

Application
Selection Property
Validation Focus
CNS intermediate synthesis
Favorable lipophilicity window
LogP confirmation and brain penetration model review
Volumetric high-throughput chemistry
Higher density for gravimetric/volumetric accuracy
Stoichiometric error control and protocol calibration
Friedel-Crafts acylation
Reactivity with electron-rich aromatics
Ketone yield optimization and steric profile assessment
Peptidomimetic and enzyme inhibitor design
Cyclopentyl ring geometry for binding pocket fit
Target engagement and selectivity profile review

Technical Documentation Hub

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